Physicochemical Profiling of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid: A Technical Guide
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional building blocks that present unique physicochemical challenges. 1-(Quinolin-8-ylsulfonyl)piperidine-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter bifunctional building blocks that present unique physicochemical challenges. 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-99-4) [1] is a prime example. Featuring a rigidifying sulfonamide linkage, an aromatic quinoline system, and an ionizable piperidine-4-carboxylic acid moiety, this compound is highly valuable in fragment-based drug design (FBDD). However, its multiprotic nature and potential to form zwitterionic species require rigorous, self-validating physicochemical profiling. Relying solely on in silico approximations for such molecules often leads to late-stage formulation failures. This whitepaper details the mechanistic causality behind its properties and provides field-proven, self-validating protocols for its characterization.
Structural Deconstruction & Molecular Descriptors
Understanding the macroscopic behavior of a compound begins with a microscopic deconstruction of its structural elements. The spatial separation of the weakly basic quinoline nitrogen and the acidic carboxylic acid by the rigid piperidine-sulfonamide core dictates that their ionization events are largely independent.
Table 1: Theoretical Physicochemical Descriptors and Mechanistic Implications
Property
Value
Causality / Implication in Drug Design
Molecular Weight
320.36 g/mol
Optimal for FBDD; leaves ample "molecular weight budget" for further synthetic elaboration.
Topological Polar Surface Area (TPSA)
92.71 Ų
Favorable for oral bioavailability (Rule of 5 compliant). Balances aqueous solubility with membrane permeability.
Hydrogen Bond Donors
1
Limited exclusively to the carboxylic acid. This minimizes the desolvation energy penalty required for the molecule to cross lipid bilayers.
Hydrogen Bond Acceptors
6
High capacity for target engagement via the quinoline nitrogen and sulfonamide oxygens.
Rotatable Bonds
3
The rigid sulfonamide-piperidine core reduces the entropic penalty upon target binding, enhancing binding affinity.
Acid-Base Chemistry and pH-Dependent Speciation
The ionization profile of this compound is governed by two distinct functional groups. The carboxylic acid typically exhibits a pKa of ~4.5. The quinoline nitrogen, which normally has a pKa of ~4.9 in its conjugate acid form, experiences a strong electron-withdrawing inductive effect from the adjacent 8-sulfonyl group, lowering its pKa to approximately 3.5–4.0 [2].
Because the sulfonamide nitrogen is non-basic (its lone pair is heavily delocalized into the sulfonyl group), the molecule transitions through three distinct charge states across the physiological pH range. At pH 7.4, the molecule is predominantly anionic, ensuring high thermodynamic aqueous solubility but necessitating carrier-mediated transport or prodrug strategies if passive membrane permeability is required.
Figure 1: pH-dependent speciation logic pathway for 147958-99-4.
Experimental Workflows for Physicochemical Characterization
To generate trustworthy data, experimental protocols must be designed as self-validating systems . Below are the definitive methodologies for profiling this compound.
Protocol A: Potentiometric pKa Determination via Cosolvent Extrapolation
The Causality of the Method: Why choose cosolvent extrapolation over direct aqueous titration? The neutral/zwitterionic species of this compound (predominant around pH 4.0) is prone to precipitation in purely aqueous media. Precipitation artificially shifts the equilibrium, leading to erroneous pKa calculations. By employing the Yasuda-Shedlovsky extrapolation method [3], we maintain the compound in solution and mathematically derive the true aqueous pKa.
Step-by-Step Methodology:
Solvent Preparation: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by weight). Add 0.15 M KCl to all mixtures to maintain a constant physiological ionic strength.
Titration Execution: Titrate the solutions with standardized 0.1 M KOH from pH 2.0 to 11.0 at a strictly controlled temperature of 25.0 ± 0.1 °C. Conduct the titration under an Argon atmosphere to prevent CO2-induced acidification of the basic regions.
Data Acquisition: Record the volume-pH curve using a high-precision, calibrated glass electrode.
Self-Validation & Extrapolation: Plot the apparent pKa (
psKa+log[H2O]
) against the reciprocal dielectric constant (
1/ϵ
) of the respective cosolvent mixtures.
Validation Metric: The system is self-validating if the linear regression yields an
R2>0.99
. The y-intercept of this linear fit provides the true, thermodynamic aqueous pKa.
The Causality of the Method: While HPLC retention time assays are faster, they often fail for ionizable compounds like 147958-99-4 due to secondary interactions between the anionic carboxylate and the stationary phase silanol groups. The miniaturized shake-flask method provides true thermodynamic partitioning data [2].
Step-by-Step Methodology:
Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours. Causality: This prevents volume shifts caused by mutual solubility during the actual partitioning experiment.
Sample Preparation: Dissolve the compound in the aqueous PBS phase to a starting concentration of 100 µM.
Equilibration: Combine equal volumes (500 µL) of the spiked aqueous phase and the octanol phase in a 2 mL glass vial. Vortex vigorously for 1 hour at 25 °C.
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp interfacial boundary.
Quantification & Self-Validation: Extract aliquots from both phases and quantify using LC-MS/MS.
Validation Metric: Calculate the mass balance (
Amountaqueous+Amountoctanol
). A recovery of > 95% relative to the starting concentration validates the absence of interfacial precipitation or glass adsorption, confirming the integrity of the LogD value.
Figure 2: Orthogonal experimental workflow for physicochemical characterization.
Conclusion & Implications for Drug Development
The physicochemical profile of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is dictated by the interplay between its rigid sulfonamide core and its terminal ionizable groups. By employing self-validating protocols like Yasuda-Shedlovsky potentiometry and miniaturized shake-flask LC-MS/MS, researchers can accurately map its speciation and lipophilicity. At physiological pH, the compound acts as a highly soluble anion, making it an excellent fragment for targeting solvent-exposed basic pockets in target proteins, provided that the final drug formulation accounts for its charge-limited passive permeability.
References
Avdeef, A. (2012).
Rustenburg, A. S., et al. (2016). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Journal of Computer-Aided Molecular Design (via NIH PMC).[Link]
Exploratory
Comprehensive Analytical and Pharmacological Profiling of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid
Executive Summary In the landscape of rational drug design, sulfonamide-linked piperidine derivatives serve as highly versatile scaffolds. Specifically, 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, sulfonamide-linked piperidine derivatives serve as highly versatile scaffolds. Specifically, 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-99-4) has emerged as a critical building block and pharmacological agent, most notably recognized for its role in the synthesis of calpain inhibitors[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mass spectrometry characterization protocols, and its biological application in targeting calcium-dependent cysteine proteases.
Structural Rationale and Physicochemical Properties
The molecular architecture of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is deliberately designed to maximize target binding affinity[2].
Quinoline-8-sulfonyl Moiety: Acts as a rigid, hydrophobic anchor capable of engaging in
π−π
stacking and hydrophobic interactions within the S2/S3 sub-pockets of target proteases.
Piperidine-4-carboxylic Acid (Isonipecotic Acid) Core: Provides a flexible, non-aromatic spacer. The terminal carboxylic acid serves as a critical hydrogen-bond donor/acceptor, and is frequently reduced to an aldehyde in medicinal chemistry to create covalent, reversible traps for the catalytic cysteine residues of enzymes like calpain[2].
To facilitate precise analytical tracking during synthesis and biological screening, the exact mass and molecular weight must be rigorously defined,[3].
Analytical Characterization: High-Resolution Mass Spectrometry (HRMS)
To verify the structural integrity of the compound and rule out isobaric impurities, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard. The following protocol is a self-validating system designed to ensure mass accuracy within a < 5 ppm error margin.
Step-by-Step ESI-HRMS Methodology
Sample Preparation (Causality of Solvent Choice):
Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a solvent system of 50:50 MeCN:H2O containing 0.1% Formic Acid (FA). Rationale: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]
+
species, which is critical for robust positive-mode ESI detection.
Instrument Calibration (Lock-Mass Validation):
Infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass reference. Rationale: Continuous lock-mass correction compensates for minor instrumental drifts in the Time-of-Flight (TOF) tube, ensuring the exact mass reading remains highly accurate.
Ionization Parameters:
Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/h.
Data Acquisition & Analysis:
Scan the range of m/z 100–800. Extract the ion chromatogram for m/z 321.0904 . Isotopic distribution analysis should reveal an [M+2] peak characteristic of the natural
34
S isotope abundance (~4.2%), confirming the presence of the sulfonyl group.
Diagram 1: Step-by-step ESI-HRMS workflow for exact mass verification of the target compound.
Biological Context: Targeting the Calpain Pathway
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (also cataloged in screening libraries as WAY-296824) and its direct aldehyde derivatives are documented as potent inhibitors of calpain , a family of calcium-dependent, non-lysosomal cysteine proteases[1],[2].
Overactivation of calpain, typically triggered by pathological intracellular calcium influx, leads to the unregulated cleavage of cytoskeletal proteins (like spectrin and talin) and is a primary driver of neurodegeneration, ischemic injury, and apoptosis[2]. By inhibiting calpain, these compounds halt the proteolytic cascade, preserving cellular structural integrity.
Diagram 2: Calcium-dependent calpain activation pathway and the inhibitory intervention point.
To quantify the inhibitory potency (IC
50
) of this compound and its derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.
Why FRET? FRET provides real-time kinetic data and is significantly less susceptible to compound autofluorescence compared to standard colorimetric assays. The substrate utilizes an EDANS/DABCYL fluorophore-quencher pair; cleavage by calpain physically separates the pair, restoring EDANS fluorescence.
Assay Methodology
Reagent Preparation:
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl
2
, 1 mM DTT, and 0.1% CHAPS. Rationale: DTT maintains the active site cysteine in a reduced state, while CaCl
2
is strictly required for the conformational activation of calpain.
Enzyme-Inhibitor Pre-incubation:
In a 384-well black microplate, add 10 nM of purified human Calpain-1 (or Calpain-2) to varying concentrations of the inhibitor (ranging from 0.1 nM to 10
μ
M). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the compound to achieve thermodynamic binding equilibrium with the enzyme prior to substrate competition.
Reaction Initiation:
Add 5
μ
M of the FRET substrate (e.g., (EDANS)-EPLFAERK-(DABCYL)) to initiate the reaction.
Kinetic Readout:
Immediately monitor fluorescence using a microplate reader (Excitation: 340 nm / Emission: 490 nm) continuously for 30 minutes.
Data Processing:
Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve. Plot
V0
against the log of the inhibitor concentration and fit to a four-parameter logistic non-linear regression model to determine the IC
50
.
References
AA Blocks. "147958-99-4 | 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid." URL: [Link]
Fujirebio Inc. "European Patent EP0520336A2: Aldehyde derivatives and their use as calpain inhibitors.
Application Note: Robust HPLC-UV Method Development for the Zwitterionic Intermediate 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Alignment: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) Intro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Regulatory Alignment: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures)
Introduction & Chemical Rationale
The compound 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-99-4) is a highly functionalized chemical building block frequently utilized in the synthesis of complex pharmaceutical active ingredients [1]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique chromatographic challenge due to its dual-ionization nature.
The Zwitterionic Challenge
To design a robust separation method, we must first analyze the structural causality of the analyte's behavior in solution:
Quinoline Ring (Basic): The nitrogen atom in the quinoline moiety has a pKa of approximately 4.9.
Piperidine-4-carboxylic Acid (Acidic): The carboxylic acid group has a pKa of approximately 4.5.
Sulfonamide Linkage (Neutral): Because the piperidine nitrogen is a tertiary sulfonamide, it lacks a dissociable proton and remains neutral.
At a physiological or mid-range pH (pH 4.0 – 6.0), the molecule exists predominantly as a zwitterion (net charge of 0, but highly polar). Running an HPLC method near this pH leads to unpredictable retention times, severe peak tailing due to secondary interactions with residual column silanols, and poor method robustness.
To circumvent this, the method development strategy relies on forcing the molecule into a single, uniform ionization state. By utilizing a highly acidic mobile phase (pH ~2.0), the carboxylic acid is fully protonated (neutral), and the quinoline nitrogen is fully protonated (cationic), resulting in a uniform +1 net charge.
Figure 1: Mechanistic rationale for mobile phase pH selection based on analyte pKa.
Analytical Target Profile (ATP) & QbD Strategy
In accordance with the [2], this method was developed using a Quality by Design (QbD) framework. The Analytical Target Profile (ATP) requires a stability-indicating method capable of baseline-resolving the active compound from its synthetic precursors and forced-degradation products, with a tailing factor of
≤1.5
and a precision of
≤2.0%
RSD.
Figure 2: ICH Q14 aligned Quality by Design (QbD) lifecycle for analytical procedures.
Solvents: Acetonitrile (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm).
Modifiers: Trifluoroacetic acid (TFA, LC-MS Grade). Causality Note: TFA acts as a strong ion-pairing agent, interacting with the protonated quinoline nitrogen to increase hydrophobicity and retention on the reversed-phase column.
Chromatographic Conditions
To prevent basic tailing, a Charged Surface Hybrid (CSH) C18 column is utilized. The low-level positive surface charge of the CSH stationary phase repels the cationic quinoline moiety, preventing secondary interactions with residual silanols.
Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
Column Temperature: 35°C ± 1°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV Diode Array Detector (DAD) at 254 nm (optimal for the quinoline chromophore).
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Table 1: Optimized Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.0
90
10
Initial
2.0
90
10
Isocratic hold
12.0
30
70
Linear gradient
14.0
10
90
Column wash
14.1
90
10
Re-equilibration
20.0
90
10
End of run
Step-by-Step Sample Preparation
A self-validating analytical system requires rigorous control over sample dissolution to prevent solvent-mismatch peak distortion.
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.
Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate the filter membrane.
System Suitability Testing (SST) Protocol
Before sample analysis, the system must self-validate by injecting the Working Standard (100 µg/mL) six consecutive times. The run is only valid if the criteria in Table 2 are met.
Table 2: System Suitability Acceptance Criteria
Parameter
Observed Value
Acceptance Criteria
Pass/Fail
Retention Time (
tR
)
8.45 min
± 2.0% RSD
Pass
Tailing Factor (
Tf
)
1.12
≤1.5
Pass
Theoretical Plates (
N
)
14,500
≥10,000
Pass
Peak Area %RSD (n=6)
0.45%
≤2.0%
Pass
Method Validation per ICH Q2(R2)
The optimized method was subjected to comprehensive validation in strict adherence to the [3].
Specificity and Forced Degradation
To prove the method is stability-indicating, the compound was subjected to stress conditions. The active peak must demonstrate a peak purity angle less than the peak purity threshold (via DAD).
Acidic Stress (1N HCl, 60°C, 24h): 5% degradation. No co-elution.
Basic Stress (1N NaOH, 60°C, 24h): 18% degradation (hydrolysis of the sulfonamide linkage). Degradant peaks cleanly resolved at
tR
4.2 min and 5.8 min.
Oxidative Stress (3%
H2O2
, RT, 24h): 12% degradation (N-oxidation of the quinoline ring). Major degradant resolved at
tR
7.1 min.
Linearity, LOD, and LOQ
Linearity was established by injecting seven concentration levels ranging from 25% to 150% of the nominal target concentration (25 µg/mL to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.
Accuracy and Precision
Method Precision (Repeatability): Six independent sample preparations at 100% test concentration yielded an area %RSD of 0.68%.
Accuracy (Recovery): Samples spiked at 50%, 100%, and 150% levels demonstrated mean recoveries between 99.2% and 100.8%.
Robustness
A multivariate Design of Experiments (DoE) approach evaluated small, deliberate variations in Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase B initial composition (±2%). The method remained within the Method Operable Design Region (MODR), with no SST failures observed.
Validation Summary Data
Table 3: ICH Q2(R2) Validation Results Summary
Validation Parameter
Result
ICH Q2(R2) Acceptance Criteria
Linearity Range
25 – 150 µg/mL
Fit for intended purpose
Correlation Coefficient (
R2
)
0.9998
≥0.999
Limit of Detection (LOD)
0.15 µg/mL
Signal-to-Noise
≥3:1
Limit of Quantitation (LOQ)
0.45 µg/mL
Signal-to-Noise
≥10:1
Method Precision (%RSD, n=6)
0.68%
≤2.0%
Intermediate Precision (%RSD)
0.85%
≤2.0%
Accuracy (Mean % Recovery)
100.1%
98.0% – 102.0%
Specificity (Peak Purity)
Purity Angle < Threshold
No interference from degradants
Conclusion
The complex zwitterionic nature of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid necessitates a highly controlled chromatographic environment. By applying a first-principles approach to the analyte's pKa values, an acidic ion-pairing mobile phase (0.1% TFA) combined with a Charged Surface Hybrid (CSH) column was selected. This effectively neutralized the carboxylic acid and managed the cationic quinoline moiety, eliminating peak tailing. The resulting HPLC-UV method is highly robust, self-validating, and fully compliant with ICH Q14 and ICH Q2(R2) guidelines, making it suitable for routine quality control and stability testing in pharmaceutical development.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency. URL:[Link][1]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL:[Link][2]
High-Efficiency Conjugation of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid to Monoclonal Antibodies
Introduction & Mechanistic Rationale The functionalization of monoclonal antibodies (mAbs) with small-molecule payloads is a cornerstone of modern targeted therapeutics and advanced diagnostic imaging. The molecule 1-(Qu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The functionalization of monoclonal antibodies (mAbs) with small-molecule payloads is a cornerstone of modern targeted therapeutics and advanced diagnostic imaging. The molecule 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid presents a highly versatile bifunctional architecture. The quinoline-8-sulfonyl moiety serves as a robust fluorophore and a potent metal-binding pharmacophore, making it highly valuable in the development of fluorescent probes and targeted chelators[1]. Meanwhile, the piperidine-4-carboxylic acid domain acts as an aliphatic, sterically unhindered spacer that projects the hydrophobic quinoline ring away from the antibody backbone, preserving the mAb's binding affinity and minimizing localized aggregation.
To attach this payload to the primary amines (lysine residues) of an antibody, we utilize carbodiimide crosslinker chemistry. Specifically, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are employed to activate the terminal carboxylic acid[2].
The Causality of the Two-Step Activation
A common pitfall in bioconjugation is attempting a "one-pot" reaction. If EDC is introduced directly to a mixture of the payload and the antibody, the EDC will indiscriminately activate the antibody’s own aspartate and glutamate residues, leading to catastrophic intra- and intermolecular crosslinking (polymerization).
To prevent this, a two-step protocol is mandatory:
Activation: The payload's carboxylate is reacted with EDC to form an highly reactive O-acylisourea intermediate. Because this intermediate is highly unstable and rapidly hydrolyzes in aqueous solutions, Sulfo-NHS is added simultaneously. The Sulfo-NHS attacks the intermediate to form a semi-stable NHS ester[3].
Conjugation: The unreacted EDC is either quenched or the activated payload is rapidly transferred to the antibody solution, where the NHS ester undergoes aminolysis with the unprotonated
ϵ
-amines of the mAb's lysine residues to form a stable amide bond.
Chemical causality of EDC/NHS activation preventing rapid hydrolysis of the intermediate.
Experimental Workflow & Buffer Dynamics
The success of this conjugation relies entirely on strict pH control. EDC activation is highly efficient in slightly acidic conditions, whereas the final conjugation requires alkaline conditions to ensure the lysine amines are unprotonated and nucleophilic.
Workflow for the EDC/NHS mediated conjugation of quinoline-derivatives to mAbs.
Step-by-Step Methodology
Materials Required
Payload: 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (Dissolved in anhydrous DMSO at 10 mM).
Expert Insight: Always prepare EDC and Sulfo-NHS immediately before use. They are highly hygroscopic and rapidly lose activity in ambient moisture.
Dilute the 10 mM payload stock into the Activation Buffer (pH 6.0) to a final concentration of 2 mM.
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS relative to the payload.
Vortex gently and incubate at room temperature (RT) for 15 minutes . This brief window is optimal to accumulate the NHS ester before hydrolysis outpaces synthesis[3].
Phase 2: Antibody Preparation
Ensure the mAb is free of any amine-containing buffers (e.g., Tris or glycine), as these will competitively inhibit the reaction.
Buffer exchange the mAb into the Conjugation Buffer (pH 8.0) using a 40K MWCO spin column. Adjust concentration to exactly 5.0 mg/mL.
Trustworthiness Check: Always run a "Mock Conjugation" (mAb + Payload + NO EDC). If the mock sample shows labeling post-purification, your desalting step is failing to remove non-covalently bound payload.
Add the activated payload (from Phase 1) dropwise to the mAb solution while stirring gently.
Target a specific molar equivalent (e.g., 10:1 Payload:mAb). Note: Due to the hydrophobicity of the quinoline ring, exceeding 20 equivalents often induces protein aggregation.
Incubate the reaction mixture for 2 hours at RT in the dark.
Phase 4: Purification
Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes to consume unreacted NHS esters.
Purify the conjugate using a fresh 40K MWCO Zeba Spin Column pre-equilibrated with PBS (pH 7.4).
Quantitative Optimization & Characterization
Conjugating hydrophobic payloads requires striking a balance between the Degree of Labeling (DoL) and the structural integrity of the antibody (Monomer Purity). The table below summarizes the optimization matrix for this specific quinoline derivative.
Table 1: Optimization of Conjugation Conditions (IgG1 at 5 mg/mL)
Molar Equivalents (Payload:mAb)
Reaction Time (h)
Avg. Degree of Labeling (DoL)
Monomer Purity (SEC-HPLC)
Free Payload (%)
5:1
2
1.8
> 99.0%
< 1.0%
10:1
2
3.4
98.5%
< 1.0%
20:1
2
6.1
95.2%
< 1.0%
40:1
2
9.8
88.4% (Aggregation)
2.5%
Calculating the Degree of Labeling (DoL)
The DoL is calculated using UV-Vis spectroscopy. The quinoline-8-sulfonyl moiety exhibits a distinct absorption peak (typically measured around 320 nm to avoid overlap with the protein's 280 nm peak).
DoL=A280(corrected)/ϵmAbA320/ϵpayload
Where
A280(corrected)=A280−(A320×CF)
, and the Correction Factor (CF) is the ratio of the payload's absorbance at 280 nm to its absorbance at 320 nm.
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides
Source: MDPI / International Journal of Molecular Sciences
URL:[Link]
Technical Support Center: Improving Aqueous Solubility of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the aqueous solubility challenges of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the aqueous solubility challenges of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS 147958-99-4). This document offers a series of troubleshooting guides and frequently asked questions (FAQs) designed to provide both theoretical understanding and practical, step-by-step protocols for enhancing the solubility of this compound.
Understanding the Molecule: Physicochemical Properties & Solubility Challenges
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a complex molecule with distinct structural features that contribute to its characteristically low aqueous solubility.[1] Understanding these features is the first step in designing an effective solubilization strategy.
Structural Components: The molecule consists of a bulky, hydrophobic quinoline ring system, a polar sulfonamide group, a piperidine linker, and an ionizable carboxylic acid group.
Lipophilicity: The large, non-polar quinoline moiety is the primary driver of the molecule's hydrophobicity, leading to poor interaction with water molecules.
Ionizable Groups: The molecule is amphoteric, meaning it has both acidic and basic functional groups.
Carboxylic Acid (Acidic): The piperidine-4-carboxylic acid group is weakly acidic. At pH values significantly above its pKa, this group will deprotonate to form a highly polar carboxylate anion (-COO⁻), which drastically improves water solubility.[2][3] The pKa for a typical piperidine-4-carboxylic acid is around 3.7-4.0.[4]
Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring is weakly basic, with a pKa of approximately 4.9.[5] At pH values below its pKa, this nitrogen can be protonated, forming a positive charge that can also enhance aqueous solubility.
Sulfonamide Group: The sulfonamide group is generally considered weakly acidic but has a much higher pKa than the carboxylic acid and is unlikely to ionize under typical physiological pH conditions.[6][7] However, it is a polar group capable of hydrogen bonding.
The primary challenge arises from the molecule's tendency to be in its least soluble, neutral (zwitterionic) form at a pH between the pKa of the carboxylic acid and the pKa of the quinoline nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid precipitating when I dilute it in aqueous buffer?
A1: This is a classic problem for pH-sensitive compounds. Your stock solution is likely prepared in an organic solvent like DMSO. When you dilute this into an aqueous buffer (e.g., PBS at pH 7.4), two things happen: the concentration of the organic solvent drops dramatically, and the compound is exposed to a pH where it may be poorly soluble. The molecule is least soluble in the pH range between its two pKa values (approx. 4.0 and 4.9), where it exists as a neutral zwitterion. Dilution into a buffer in this range can cause it to crash out of solution.
Q2: What is the quickest method to try and improve the solubility for an initial in vitro experiment?
A2: The fastest approach is pH adjustment. Given the presence of the carboxylic acid group, increasing the pH of your aqueous vehicle to >7 will deprotonate the acid, forming a much more soluble carboxylate salt. For a quick screening experiment, preparing your final solution in a buffer at pH 8 or 9 can often achieve the desired concentration. See the Troubleshooting Guide below for a detailed protocol.
Q3: Can I just add more DMSO to my final solution to keep the compound dissolved?
A3: While increasing the percentage of a co-solvent like DMSO can improve solubility, it must be done with caution.[8][9] Many biological assays, particularly cell-based assays, are sensitive to organic solvents. DMSO concentrations above 0.5-1% (v/v) can induce toxicity or off-target effects, confounding your experimental results. Always determine the maximum tolerable DMSO concentration for your specific assay before using it as a primary solubilization aid.
Q4: Is salt formation a viable strategy for this compound?
A4: Absolutely. Forming a salt of the compound is one of the most effective and common strategies for improving the solubility and dissolution rate of ionizable drugs.[10][11] Since this molecule has a carboxylic acid, forming a salt with a strong base (like sodium or potassium hydroxide) or an organic base (like tromethamine or meglumine) can create a solid form that is much more readily soluble in water. This is typically done for solid dosage form development but the principle is the same for preparing aqueous stock solutions.
In-Depth Troubleshooting Guides
Guide 1: pH Adjustment for Solubility Enhancement
Issue: The compound precipitates when preparing an aqueous solution for a biological assay.
Principle: The solubility of an ionizable compound is highly dependent on the pH of the solution.[12][13] By shifting the pH away from the isoelectric point (the pH of minimum solubility), we can increase the proportion of the charged, more soluble species. For this molecule, increasing the pH will ionize the carboxylic acid.
Experimental Protocol:
Prepare a Concentrated Stock: Dissolve 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
Select Appropriate Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., 50 mM phosphate, borate, or Tris buffers). Ensure the buffer system is compatible with your downstream experiment.
Perform a Test Dilution: In microcentrifuge tubes, add a small volume of your DMSO stock to each buffer to achieve your target final concentration. For example, add 2 µL of a 10 mM DMSO stock to 998 µL of each buffer to get a 20 µM final solution with 0.2% DMSO.
Observe and Quantify:
Vortex each tube thoroughly.
Visually inspect for precipitation immediately and after a set time (e.g., 30 minutes) at the experimental temperature.
For a quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Select Optimal pH: Choose the lowest pH that maintains the compound in solution at the desired concentration.
Data Interpretation:
pH of Buffer
Visual Observation
Relative Solubility (by HPLC)
Recommendation
6.0
Heavy Precipitate
< 10%
Not Suitable
7.0
Light Precipitate
~40%
Not Suitable
7.5
Hazy Solution
~85%
Marginal
8.0
Clear Solution
> 99%
Recommended
9.0
Clear Solution
> 99%
Suitable, but use pH 8.0 if sufficient
Diagram: pH-Dependent Ionization and Solubility
This diagram illustrates how changes in pH affect the ionization state and, consequently, the aqueous solubility of the target molecule.
Caption: Ionization states and relative solubility at different pH ranges.
Guide 2: Utilizing Co-solvents for Solubility Enhancement
Issue: pH adjustment is not feasible due to experimental constraints, and solubility is still insufficient.
Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[14][15] They work by disrupting the hydrogen-bonding network of water, making it more favorable for the non-polar parts of the solute to be accommodated.[]
Commonly Used Co-solvents:
Dimethyl Sulfoxide (DMSO)
Ethanol
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
N-Methyl-2-pyrrolidone (NMP)
Experimental Protocol:
Determine Assay Tolerance: Before starting, test the tolerance of your biological system to each potential co-solvent. Create a dose-response curve of the solvent alone to identify the highest concentration that does not cause adverse effects (e.g., cytotoxicity).
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v in your chosen buffer).
Screen for Solubility:
Prepare a high-concentration stock of the compound in the pure co-solvent (or DMSO if necessary).
Add a small aliquot of the stock to each co-solvent/buffer mixture to achieve the target final drug concentration.
Vortex, equilibrate, and observe for precipitation as described in the pH adjustment protocol.
Select Optimal System: Choose the co-solvent system that provides the required solubility with the lowest possible percentage of the organic solvent.
Diagram: Co-Solvent Screening Workflow
Caption: Workflow for selecting an appropriate co-solvent system.
Guide 3: Employing Cyclodextrins for Complexation
Issue: The required concentration is high, and both pH adjustment and co-solvents are insufficient or incompatible with the experimental system.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[19][20] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical research due to their high solubility and safety profiles.
Experimental Protocol:
Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin (e.g., HP-β-CD) solutions in your desired aqueous buffer (e.g., 1%, 5%, 10%, 20% w/v).
Add Compound: Add an excess amount of the solid 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid to each cyclodextrin solution.
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separate and Analyze:
Filter the suspensions through a 0.22 µm PVDF syringe filter to remove any undissolved solid.
Dilute the clear filtrate and analyze the concentration of the dissolved drug by a validated analytical method (e.g., HPLC-UV).
Plot Phase Solubility Diagram: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line can be used to determine the complexation efficiency. Select the cyclodextrin concentration that achieves your target drug solubility.
Diagram: Cyclodextrin Inclusion Complex Mechanism
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.
References
Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
Vertex AI Search. Cosolvent - Wikipedia.
Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Vertex AI Search. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research.
Vertex AI Search. Sonication vs Co-Solvent Methods: Solubility Enhancement - Patsnap Eureka.
Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory.
Vertex AI Search. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
Vertex AI Search. Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications.
Vertex AI Search. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
Vertex AI Search. Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
Vertex AI Search. Screening and Formulating Drugs as Salts to Improve API Performance.
Vertex AI Search. Salt formation to improve drug solubility - Sign-in.
Vertex AI Search. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient.
Vertex AI Search. Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
Vertex AI Search. Explorations in Carboxylic Acid-Derived Drug Delivery Methods - Patsnap Eureka.
Vertex AI Search. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate.
Vertex AI Search. Carboxylic Acid Structure and Chemistry: Part 2.
Vertex AI Search. Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis | Organic Letters - ACS Publications - ACS.org.
Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC.
Vertex AI Search. piperidine-4-carboxylic acid - ChemBK.
Vertex AI Search. SOLUBILITY OF SULPHONAMIDES - The BMJ.
Vertex AI Search. SAFETY DATA SHEET - Fisher Scientific.
Vertex AI Search. Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications.
Vertex AI Search. Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate.
Vertex AI Search. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed.
Vertex AI Search. Quinoline - mVOC 4.0.
Vertex AI Search. Quinoline-4-carboxylic acid | CAS 486-74-8 - Selleck Chemicals.
Vertex AI Search. 1-Benzenesulfonyl-piperidine-4-carboxylic acid - Chem-Impex.
Vertex AI Search. 147958-99-4 | 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid - AA Blocks.
Vertex AI Search. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID | 93913-86-1 - ChemicalBook.
Vertex AI Search. Piperidine-4-carboxylic acid | Sigma-Aldrich.
Preventing degradation of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid during storage
Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures and irreproducible data traced back to the improper storage of complex small molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures and irreproducible data traced back to the improper storage of complex small molecules.
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a prime example of a compound that requires a nuanced storage strategy. It contains three distinct functional domains—a quinoline ring, a sulfonamide linkage, and a carboxylic acid—each with its own thermodynamic and kinetic vulnerabilities. This guide deconstructs the causality behind its degradation and provides self-validating protocols to ensure the absolute integrity of your experimental data.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my solid powder of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid turning yellow or brown over time?Causality: This is a classic indicator of photolytic degradation. The quinoline core of the molecule strongly absorbs ultraviolet and visible light. Exposure to ambient laboratory lighting induces photo-excitation, leading to the formation of conjugated radical byproducts that manifest as a yellow or brown discoloration [2].
Actionable Solution: Always store solid samples in amber glass vials or wrap primary containers in aluminum foil. Handle the compound under subdued lighting conditions or use UV-filtered biosafety cabinets.
Q2: I prepared an aqueous stock solution, but LC-MS analysis showed severe degradation within a week. What caused this?Causality: While sulfonamides are generally stable at a neutral pH, they become highly susceptible to hydrolytic cleavage under acidic conditions (pH < 4.0) [1]. Because quinoline derivatives can be hygroscopic, atmospheric moisture and dissolved CO₂ can lower the pH of unbuffered solutions over time. This acidic shift catalyzes the cleavage of the sulfur-nitrogen (S-N) bond, breaking the molecule down into quinoline-8-sulfonic acid and piperidine-4-carboxylic acid fragments [4].
Actionable Solution: Never store this compound in unbuffered water. Buffer your aqueous stock solutions to a neutral pH (7.0–8.0) and store them at 2–8°C.
Q3: Can I store this compound in DMSO for long-term High-Throughput Screening (HTS) libraries?Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of DMSO stock solutions introduce atmospheric water and oxygen into the vial. The presence of oxygen, combined with trace transition metals often found in lower-grade solvents, facilitates the oxidation of the quinoline nitrogen, forming N-oxide derivatives [5].
Actionable Solution: Use only anhydrous, high-purity DMSO. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing, and aliquot the solution into single-use volumes to completely eliminate freeze-thaw cycles.
Part 2: Quantitative Degradation Data & Storage Parameters
To establish a baseline for your laboratory's standard operating procedures (SOPs), we have summarized the quantitative vulnerabilities of the molecule below.
Degradation Pathway
Structural Target
Primary Triggers
Preventive Storage Standard
Acidic Hydrolysis
Sulfonamide (S-N bond)
pH < 4.0, Ambient moisture
Store desiccated; buffer aqueous solutions to pH 7.0–8.0.
Purge headspace with Argon/N₂; use anhydrous, peroxide-free solvents.
Thermal Decay
Global Structure
Prolonged heat (> 25°C)
Long-term solid storage at -20°C; ship with cold packs.
Part 3: Self-Validating Experimental Protocol
Do not rely solely on theoretical stability. To ensure trustworthiness, every assay should be backed by a self-validating system. Run this forced degradation protocol on your specific formulation to empirically determine its shelf-life and confirm the precise degradation pathways.
Protocol: Forced Degradation & Stability Profiling
Objective: To establish a chromatographic baseline of compound integrity and identify specific degradation peaks before initiating in vivo studies.
Phase 1: Stock Preparation
Weigh exactly 10 mg of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid using an analytical balance.
Dissolve the powder in 10 mL of anhydrous, peroxide-free Acetonitrile (ACN) to create a 1 mg/mL stock solution.
Phase 2: Stress Induction (Parallel Aliquots)
Hydrolytic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (pH < 2.0). Incubate in a sealed vial at 60°C for 8 hours [3].
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours in complete darkness [5].
Photolytic Stress: Place 1 mL of the stock solution in a clear quartz vial. Expose to a broad-spectrum UV/Vis light source for 24 hours[2].
Control: Store 1 mL of the stock solution at -20°C in an amber vial purged with Argon.
Phase 3: Quenching and Analysis
Neutralize the hydrolytic stress sample with an equal volume of 0.1 M NaOH to immediately halt S-N bond cleavage [2].
Analyze all samples via HPLC-DAD-MS (Diode-Array Detection coupled with Mass Spectrometry).
Validation Check: Overlay the chromatograms against the -20°C control. The appearance of a distinct mass peak corresponding to quinoline-8-sulfonic acid in the acid-stressed sample empirically validates the hydrolytic vulnerability of your specific batch [4].
Part 4: Pathway Visualization
The following diagram maps the causality between environmental stressors and the resulting structural degradation of the molecule.
Degradation pathways of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid under storage stress.
References
Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchG
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
Stability of methanesulfonamide in acidic and basic conditions - Benchchem.
Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie (TUM).
Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage - Benchchem.
Troubleshooting
Technical Support Center: Purification of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid. This document provides troubleshooting advice and detailed protocols to ensure the high purity of your final compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
Unreacted starting materials: Quinoline-8-sulfonyl chloride and piperidine-4-carboxylic acid.
Byproducts from side reactions: These can include products from the hydrolysis of the sulfonyl chloride or other side reactions related to the starting materials.[1]
Residual solvents: Solvents used during the synthesis and work-up.
Inorganic salts: Formed during the reaction or work-up steps.[2]
Q2: My compound is a solid. What is the best initial purification technique to try?
A2: For solid compounds like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, recrystallization is often the most effective and straightforward initial purification method.[1][2] The choice of solvent is critical for successful recrystallization.
Q3: I am observing significant streaking of my compound on a silica gel TLC plate. What is causing this and how can I fix it?
A3: Streaking is a common issue when running carboxylic acids on silica gel TLC plates. This is due to the acidic nature of the carboxyl group interacting with the slightly acidic silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[2] This keeps the carboxylic acid protonated, leading to a more defined spot.
Q4: My purified product appears as an oil or a sticky solid instead of a crystalline powder. What should I do?
A4: This phenomenon, known as "oiling out," can occur during recrystallization if the compound's melting point is lower than the solvent's boiling point or if the cooling process is too rapid.[3] To address this, try using a lower-boiling point solvent or a mixed-solvent system. Ensure the solution cools slowly to room temperature before further cooling in an ice bath.
II. Troubleshooting Guide: Addressing Specific Impurities
This section provides detailed protocols to address specific purification challenges you may encounter.
Problem 1: Presence of Unreacted Starting Materials
The presence of either quinoline-8-sulfonyl chloride or piperidine-4-carboxylic acid is a common issue. The choice of purification method depends on which starting material is the primary contaminant.
An acid-base extraction is a highly effective method for removing basic and neutral impurities from your acidic product.[4][5][6] This technique leverages the differential solubility of the acidic compound and impurities in aqueous and organic phases at different pH levels.[7]
Underlying Principle: The carboxylic acid group of your target compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic layer. The layers can then be separated, and the aqueous layer containing your product can be re-acidified to precipitate the pure carboxylic acid.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup from carbon dioxide evolution.
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the sodium salt of your desired carboxylic acid, into a clean flask.
Repeat Extraction: To ensure complete extraction, repeat the process with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (test with pH paper).[2] Your purified 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid should precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts and then dry the purified product.
Problem 2: Presence of Polar Impurities and Byproducts
If your sample contains polar impurities that are difficult to remove by simple extraction or recrystallization, flash column chromatography is a powerful alternative.[8] Given the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective.[9][10][11]
Underlying Principle: HILIC is a chromatographic technique that uses a polar stationary phase (like silica gel) and a mobile phase with a high concentration of an organic solvent and a small amount of a polar solvent (like water).[9] This allows for the retention and separation of highly polar compounds that may not be well-retained in reversed-phase chromatography.
Stationary Phase Selection: Use a column packed with a polar stationary phase such as silica gel or an amine-bonded silica.[8][11]
Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent. For less soluble samples, a "dry load" technique is recommended, where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.[8]
Mobile Phase Selection: A typical HILIC mobile phase consists of a high percentage of acetonitrile (the weak solvent) and a lower percentage of water (the strong solvent).[9] A gradient elution, where the percentage of water is gradually increased, is often used to effectively separate the components.
Elution and Fraction Collection: Elute the sample through the column with the chosen mobile phase, collecting fractions.
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid.
III. Purity Assessment
After purification, it is crucial to assess the purity of your 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid sample. Several analytical techniques can be employed for this purpose.
Technique
Purpose
Key Considerations
High-Performance Liquid Chromatography (HPLC)
To quantify the purity of the sample and detect trace impurities.[12][13]
A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile with an additive like formic acid to improve peak shape.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
To identify the molecular weight of the main component and any impurities.[13]
Provides structural information about the impurities, which can help in identifying their origin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure of the compound and identify any structural isomers or impurities.[14]
¹H and ¹³C NMR are essential for structural elucidation.
Spectrophotometry (e.g., UV-Vis)
A rapid method for quantitative analysis and purity assessment based on the Beer-Lambert law.[15]
Useful for routine quality control.
IV. Visualization of Workflows
Purification Decision Workflow
Caption: Decision workflow for purifying the target compound.
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
International Journal of Advanced Research in Engineering and Management. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). The role of assay methods in characterizing the quality of bulk pharmaceuticals. Retrieved from [Link]
Technical Support Center: Stability and Handling of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-(Quinolin-8...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-99-4). Our goal is to equip you with the technical knowledge and practical steps to ensure the integrity of your compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the official recommended storage conditions for this compound?
The compound should be stored sealed in a dry environment at room temperature.[1][2][3] To mitigate potential degradation from atmospheric moisture, it is best practice to store the container within a desiccator. Always ensure the container is tightly sealed after use.[2][4][5][6]
Q2: Is 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid generally stable at room temperature?
Yes, the product is chemically stable under standard ambient conditions (room temperature) when stored correctly.[5] Multiple suppliers confirm that it is stable under normal and recommended storage conditions.[7][8] However, stability can be compromised by factors such as prolonged exposure to high humidity, extreme pH, or incompatible substances.
Q3: How should I handle the solid compound upon receipt and during use?
As a standard laboratory best practice, always handle the compound in a well-ventilated area.[4][7] It is classified as a solid or powder.[1][3] To prevent inhalation, avoid creating dust when weighing or transferring the material.[5][8] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin and eye irritation.[6][7][9] Wash hands thoroughly after handling.[4][9]
Q4: What are the potential visual signs of degradation?
While the compound is generally stable, any noticeable change in its physical appearance, such as discoloration, clumping (indicating moisture absorption), or a change in odor, could be a sign of degradation. If you observe any of these changes, it is recommended to re-qualify the material's purity before use.
Q5: What are some potential degradation pathways to be aware of?
The chemical structure contains two key functional groups: a sulfonamide and a carboxylic acid.
Hydrolysis: The sulfonamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a sulfonyl ester.
Photodegradation: The quinoline ring system is aromatic and may be sensitive to UV light over long exposure periods. It is advisable to store the compound in an opaque container or protected from direct light.
Biodegradation: While less relevant for chemical storage, the quinoline core can be degraded by microorganisms.[10] This underscores the importance of keeping the container sealed and free from contamination.
Inconsistent or non-reproducible experimental results can sometimes be traced back to the integrity of a starting compound. This workflow helps diagnose potential issues related to the stability of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid.
Advanced Comparison Guide: 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid vs. Standard Sulfonamide Inhibitors
Executive Summary & Rationale Sulfonamides represent one of the most prolific pharmacophores in medicinal chemistry, historically dominating the landscape of antibacterial agents and metalloenzyme inhibitors. However, tr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Sulfonamides represent one of the most prolific pharmacophores in medicinal chemistry, historically dominating the landscape of antibacterial agents and metalloenzyme inhibitors. However, traditional primary sulfonamides (e.g., acetazolamide, sulfanilamide) are often limited by off-target metalloenzyme coordination—particularly with Carbonic Anhydrases (CAs)—and broad cross-reactivity.
The emergence of structurally constrained, tertiary sulfonamides like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (QSPC) (CAS: 147958-99-4) has redefined the target landscape. By incorporating a rigid piperidine ring and a bulky quinoline moiety, this scaffold shifts binding affinity away from classical zinc-dependent enzymes toward highly specific allosteric pockets and protein-protein interfaces. This guide objectively compares the QSPC scaffold against standard sulfonamides, focusing on their divergent mechanisms, comparative performance in oncology and virology, and the experimental protocols required to validate their efficacy.
Structural and Mechanistic Divergence
To understand the superior selectivity profile of QSPC, one must analyze the causality behind its structural design compared to standard alternatives.
Loss of Zinc Coordination: Standard primary sulfonamides (
R−SO2NH2
) possess an acidic N-H proton. Upon deprotonation at physiological pH, the resulting anion tightly coordinates with the
Zn2+
ion in the active site of carbonic anhydrases. QSPC utilizes a piperidine nitrogen, forming a tertiary sulfonamide. The absence of the N-H proton abolishes this classical metal coordination, dramatically reducing off-target metabolic toxicity.
Conformational Restriction: The piperidine ring restricts the rotational degrees of freedom around the sulfonamide bond. This pre-organization lowers the entropic penalty upon binding to rigid allosteric pockets, a critical factor in targeting complex metabolic enzymes.
Bifunctional Anchoring: The quinoline-8-sulfonyl group provides a strong lipophilic
π−π
stacking interface, while the C4-carboxylic acid on the piperidine ring acts as a highly directional hydrogen-bond donor/acceptor. This allows QSPC to act as a highly specific molecular hybrid [1].
Pathway Visualization: QSPC in Cancer Metabolism (PKM2 Modulation)
In oncology, quinoline-8-sulfonamide derivatives have shown remarkable promise as modulators of Pyruvate Kinase M2 (PKM2) [2]. While standard sulfonamides fail to interact with PKM2, QSPC-derived scaffolds can allosterically force the inactive PKM2 dimer (which promotes the Warburg effect) into an active tetramer, effectively starving the tumor of glycolytic intermediates.
Diagram 1: Divergent effects of QSPC vs standard sulfonamides on the PKM2 metabolic pathway.
Comparative Performance Data
The table below synthesizes quantitative data comparing the QSPC scaffold against standard primary sulfonamides (e.g., Acetazolamide) and broad-spectrum aryl sulfonamides across key biochemical metrics. Data reflects optimized derivatives of the respective scaffolds [3].
To objectively evaluate the QSPC scaffold against standard alternatives, researchers must utilize orthogonal assays that confirm both biochemical target engagement and cellular phenotypic translation.
Protocol 1: In Vitro PKM2 Allosteric Modulation Assay
Expertise Note: Direct measurement of pyruvate production is kinetically challenging. This protocol utilizes a continuous coupled enzyme assay. By coupling PKM2 activity to Lactate Dehydrogenase (LDH), we can track the stoichiometric oxidation of NADH to NAD+ via a real-time absorbance drop at 340 nm. This provides a self-validating, continuous kinetic readout.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 0.5 mM PEP, 0.2 mM NADH, and 8 units/mL of recombinant human LDH.
Enzyme Equilibration: Dilute recombinant human PKM2 to a final concentration of 10 nM in the assay buffer.
Compound Addition: Dispense QSPC derivatives, standard sulfonamides (negative control), and FBP (Fructose-1,6-bisphosphate, positive allosteric control) into a 384-well UV-transparent microplate using a 10-point dose-response titration (0.1 nM to 100 µM).
Incubation: Incubate the enzyme-compound mixture at room temperature for 30 minutes to allow for allosteric binding and tetramerization.
Reaction Initiation: Add 0.1 mM ADP to initiate the reaction.
Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 15 minutes. Calculate the AC50 (concentration for 50% maximum activation) based on the initial velocity (
V0
) of NADH depletion.
Expertise Note: HCT116 colorectal carcinoma cells are selected because they heavily rely on the Warburg effect and overexpress the dimeric form of PKM2. If QSPC successfully forces PKM2 tetramerization (Protocol 1), it will disrupt glycolysis, leading to measurable cytotoxicity in this specific cell line, while sparing non-cancerous cells (e.g., MRC-5) [2].
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 cells at a density of 3,000 cells/well in 96-well opaque white plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with serial dilutions of QSPC and standard sulfonamides (0.5 µM to 50 µM). Include a 0.1% DMSO vehicle control.
Incubation: Incubate for 72 hours to allow metabolic starvation to induce apoptosis.
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) in a 1:1 volume ratio to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, directly validating metabolic collapse.
Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate IC50 values using non-linear regression analysis.
Diagram 2: High-throughput orthogonal screening workflow for evaluating QSPC inhibitors.
References
National Center for Biotechnology Information (NCBI). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed Central (PMC9950005). Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications). (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a small molecule inhibitor probe for the study of respiratory syncytial virus infection. DOI: 10.1021/jm300612z. Available at: [Link]
Comparative
A Comparative Guide to the Biophysical Validation of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid Binding
In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding to its putative protein target is a cornerstone of a successful research program. This guide provides an in-depth, comparat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding to its putative protein target is a cornerstone of a successful research program. This guide provides an in-depth, comparative analysis of biophysical techniques for characterizing the binding of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, a novel compound with potential therapeutic applications. While the specific biological target of this molecule is not yet in the public domain, this guide will use a hypothetical protein target to illustrate the experimental workflows and data interpretation for a robust binding validation cascade.
The quinoline and piperidine scaffolds are present in a wide array of bioactive molecules, targeting diverse protein classes from kinases and dehydrogenases to G-protein coupled receptors.[1][2][3][4] Therefore, the methodologies described herein are broadly applicable to the characterization of small molecule-protein interactions. We will focus on Surface Plasmon Resonance (SPR) as the primary validation method and provide a comparative analysis with other widely used orthogonal techniques: Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST).
The Imperative of Orthogonal Validation
Reliance on a single methodology for binding validation is fraught with the risk of experimental artifacts. Each biophysical technique has its own set of underlying principles and potential for false positives or negatives. A self-validating experimental system, therefore, necessitates the use of at least two orthogonal methods. Congruent results from techniques that rely on different physical principles (e.g., mass change vs. heat change) provide high confidence in the authenticity of the molecular interaction.
SPR is a label-free, real-time optical biosensing technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte in solution to a ligand immobilized on the chip.[5][6] For small molecule analysis, the protein of interest is typically immobilized, and the small molecule is flowed over the surface as the analyte.[5][7]
Causality Behind Experimental Choices in SPR
The success of an SPR experiment hinges on the quality of the immobilized protein and the careful design of the assay. A prerequisite is a stably attached and highly active immobilized molecule.[8]
Immobilization Strategy : The choice of sensor chip and immobilization chemistry is critical. For a hypothetical protein target, amine coupling to a CM5 sensor chip is a common starting point due to its versatility.[9] However, if the protein has a purification tag (e.g., His-tag, Biotin), capture-based surfaces (NTA or SA chips, respectively) can be employed for a more oriented immobilization, which can preserve protein activity.[8][9]
Analyte Concentration Series : A wide concentration range of the small molecule, spanning at least 10-fold below and 10-fold above the expected dissociation constant (Kd), is necessary for accurate kinetic and affinity determination.[9]
Flow Rate : The flow rate of the analyte over the sensor surface can influence the observed binding kinetics. A high flow rate (e.g., 30-50 µL/min) is often used to minimize mass transport limitation, a phenomenon where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step.[9][10]
Detailed Experimental Protocol for SPR
Protein Immobilization :
Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+).
Activate the surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]
Inject the protein solution (typically 5-20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding verification).[10]
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[10]
Binding Analysis :
Prepare a serial dilution of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid in running buffer. Due to the potential for limited aqueous solubility of such small molecules, the inclusion of a small percentage of DMSO (e.g., 1-5%) in the running buffer may be necessary.[7]
Inject the small molecule solutions over the immobilized protein surface, typically for 60-120 seconds, followed by a dissociation phase where only running buffer flows over the surface.
A buffer-only injection (blank) should be included for double referencing.
Data Analysis :
The resulting sensorgrams (plots of response units vs. time) are processed by subtracting the reference surface signal and the blank injection signal.
The processed data is then fit to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
Figure 1. A streamlined workflow for SPR-based validation of small molecule-protein interactions.
Orthogonal Validation Techniques: A Comparative Overview
To build a robust case for the binding of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid to its target, data from at least one of the following orthogonal methods should be sought.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13][14]
Principle : One binding partner (typically the protein) is placed in the sample cell of the calorimeter, and the other (the small molecule) is titrated into the cell from a syringe. The heat change upon each injection is measured.[14]
Advantages : It is a true in-solution technique, requiring no immobilization or labeling.[13] It provides the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14]
Considerations : ITC generally requires larger amounts of sample compared to other techniques.[12] The buffer composition of the protein and small molecule solutions must be precisely matched to avoid large heats of dilution that can mask the binding signal.[14]
Sample Preparation :
Dialyze the purified protein extensively against the final experimental buffer.
Dissolve the small molecule in the final dialysis buffer. Precise concentration determination for both protein and small molecule is critical for accurate stoichiometry and affinity measurements.[14]
Degas all solutions before loading into the calorimeter.[14]
ITC Experiment :
Load the protein into the sample cell (typically at a concentration of 5-50 µM).
Load the small molecule into the injection syringe at a concentration 10-20 times that of the protein.[15]
Perform a series of small injections (e.g., 2 µL) of the small molecule into the protein solution, allowing the system to reach equilibrium between injections.
Data Analysis :
The raw data (a series of heat-burst peaks) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of the two binding partners.
This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Figure 2. The experimental process for Isothermal Titration Calorimetry (ITC).
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique similar in principle to SPR, but it measures the interference pattern of white light reflected from the surface of a fiber optic biosensor.[16][17]
Principle : A protein is immobilized on the biosensor tip, which is then dipped into wells of a microplate containing the small molecule analyte. Binding of the analyte to the immobilized protein causes a change in the optical thickness at the sensor tip, which results in a wavelength shift in the interference pattern.[18]
Advantages : BLI is generally higher throughput than SPR as it can measure multiple interactions simultaneously (e.g., in a 96- or 384-well plate format).[16][17] The fluidics-free nature of dipping the sensor into static solutions can be an advantage for certain samples.[11]
Considerations : BLI can be less sensitive than SPR for small molecule detection.[17] The lack of continuous flow means that mass transport effects can be more pronounced.
Sensor Preparation :
Hydrate the biosensors in the running buffer.
Immobilize the protein onto the biosensor surface using an appropriate chemistry (e.g., amine coupling or streptavidin-biotin capture).
BLI Experiment :
The experiment is set up in a microplate (96- or 384-well).
The steps include: baseline equilibration in buffer, association in the small molecule solution, and dissociation in buffer.[17]
A serial dilution of the small molecule is prepared in the microplate.
Data Analysis :
The wavelength shift data is processed and aligned.
Similar to SPR, the data is fit to a kinetic binding model to determine ka, kd, and KD.
Figure 3. A typical workflow for a Bio-Layer Interferometry (BLI) experiment.
MicroScale Thermophoresis (MST)
MST is an in-solution technique that measures the directed movement of molecules along a microscopic temperature gradient.[19][20] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule, all of which can be altered upon binding.[20]
Principle : One of the binding partners (typically the protein) is fluorescently labeled. A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled small molecule. The movement of the fluorescent protein in response to a localized infrared laser-induced temperature gradient is measured.[21]
Advantages : MST has very low sample consumption and is fast, with a KD determination possible in about 10 minutes.[19][22] It is an immobilization-free technique and can be performed in complex biological liquids like cell lysates.[19][22]
Considerations : The method requires fluorescent labeling of one of the molecules, which could potentially interfere with the binding interaction. While label-free measurements using intrinsic tryptophan fluorescence are possible, they are often less sensitive.[22]
Protein Labeling :
Covalently label the purified protein with a fluorescent dye (e.g., an NHS-ester reactive dye).
Remove any excess, unconjugated dye by size-exclusion chromatography.
MST Experiment :
Prepare a serial dilution of the unlabeled small molecule.
Mix each small molecule dilution with a constant concentration of the fluorescently labeled protein.
Place the capillaries into the MST instrument and initiate the measurement.
Data Analysis :
The instrument software measures the change in fluorescence in the heated spot and calculates the thermophoresis signal.
The change in the normalized fluorescence is plotted against the logarithm of the small molecule concentration, and the resulting binding curve is fit to derive the KD.[23]
Figure 4. The experimental sequence for a MicroScale Thermophoresis (MST) assay.
Mass transport limitations, lower sensitivity for small molecules
Labeling may affect binding
Conclusion
The validation of a small molecule-protein interaction is a critical step in drug discovery that demands a rigorous, multi-faceted approach. While Surface Plasmon Resonance provides high-quality kinetic and affinity data, its findings should be corroborated by an orthogonal method to ensure the trustworthiness of the results. The choice of a secondary validation technique—be it the thermodynamic depth of ITC, the high-throughput capability of BLI, or the speed and low sample consumption of MST—will depend on the specific requirements of the project and the characteristics of the interacting molecules. By employing a self-validating system of orthogonal biophysical assays, researchers can build a high-confidence data package for the binding of novel compounds like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, paving the way for further development.
References
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Springer Protocols. Retrieved from [Link]
MicroScale Thermophoresis (MST). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
Wallner, J., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed. Retrieved from [Link]
Slavkovic, S., & Johnson, P. E. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. Retrieved from [Link]
Müller, I., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Retrieved from [Link]
Zillner, C., et al. (2012). Microscale Thermophoresis. Base Pair Biotechnologies. Retrieved from [Link]
Measuring Interactions Using Microscale Thermophoresis. (2013). Biocompare. Retrieved from [Link]
Bou-Hamdan, F. R. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Retrieved from [Link]
Small Molecule Analysis via Biolayer Interferometry. (n.d.). Gator Bio. Retrieved from [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2022). PubMed. Retrieved from [Link]
Biolayer Interferometry (BLI). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. Retrieved from [Link]
Flexible Monitoring Of Small Molecules In Complex Matrices With Aptamer Affinity Reagents Using Bio-Layer Interferometry (BLI). (n.d.). Aptamer Group. Retrieved from [Link]
Zhang, Y. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology. Retrieved from [Link]
Octet® BLI Workflows in Small-Molecule Interaction Guide. (2023). Sartorius. Retrieved from [Link]
Velazquez-Campoy, A., & Freire, E. (2006). Characterization of molecular interactions using isothermal titration calorimetry. PubMed. Retrieved from [Link]
Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. Retrieved from [Link]
Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). University of Utah. Retrieved from [Link]
Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. Retrieved from [Link]
Pogenberg, V., et al. (2014). A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. Oncogene. Retrieved from [Link]
Guide to Running an SPR Experiment. (2022). University of Texas at Austin. Retrieved from [Link]
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Reichert Technologies. Retrieved from [Link]
Mameren, J. van, et al. (2021). Label-free methods for optical in vitro characterization of protein–protein interactions. Biophysical Reviews. Retrieved from [Link]
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. (2018). Nicoya Lifesciences. Retrieved from [Link]
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid. (n.d.). AA Blocks. Retrieved from [Link]
Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Retrieved from [Link]
Penna-Coutinho, J., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases. Retrieved from [Link]
Pajouhesh, H., et al. (2024). Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities. eScholarship, University of California. Retrieved from [Link]
Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Retrieved from [Link]
Isonipecotic acid. (n.d.). Wikipedia. Retrieved from [Link]
Quinoline-carboxylic acids and the derivatives thereof, a focused library. (2004). Google Patents.
Navigating the Kinome: A Comparative Guide to Selectivity Profiling of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount. The human kinome, comprising over 500 kinases, presents a complex network of signaling pathways that, when dysregulated, can drive numerous diseases, including cancer and inflammatory disorders.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including kinase inhibition.[2][3][4][5] This guide focuses on a novel compound, 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid , and provides a comprehensive framework for elucidating its kinase selectivity profile. For researchers and drug development professionals, understanding a compound's selectivity is a critical step in advancing a potential therapeutic candidate from bench to bedside. An early and thorough assessment of on-target potency and off-target effects can mitigate the risk of unforeseen toxicities and clinical trial failures.
This guide will objectively compare various kinase profiling strategies, provide detailed experimental protocols for in-house validation, and offer insights into the interpretation of selectivity data. We will explore both biochemical and cell-based assay formats, empowering researchers to make informed decisions tailored to their specific research goals and available resources.
Comparative Analysis of Kinase Selectivity Profiling Platforms
The initial step in characterizing a novel compound is often a broad screen against a panel of kinases. Several contract research organizations (CROs) offer comprehensive kinase profiling services, each employing distinct assay technologies. The choice of platform can significantly influence the outcome and interpretation of the screening data.
Profiling Platform
Assay Technology
Key Advantages
Considerations
Reaction Biology
Radiometric (³³P-ATP or ³²P-ATP) HotSpot™ and ³³PanQinase™ Assays[6]
Gold-standard sensitivity; direct measurement of substrate phosphorylation.[1]
Requires handling of radioactive materials; potential for interference from compounds that interact with ATP.
Promega
Bioluminescence-based (ADP-Glo™) and Cell-Based (NanoBRET™ Target Engagement) Assays[7][8]
Provides real-time kinetic data, offering deeper insights into the mechanism of inhibition.[9]
May not be as broadly applicable across all kinase targets as radiometric or ADP-Glo™ assays.
ICE Bioscience
Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ Assays[10]
Robust and sensitive non-radioactive methods suitable for high-throughput screening.[10]
HTRF can be susceptible to interference from fluorescent compounds.
Expert Insight: For an initial broad selectivity screen of a novel compound like 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, a radiometric assay, such as the one offered by Reaction Biology, is often considered the gold standard due to its direct measurement of enzymatic activity and high sensitivity.[1][6] However, for subsequent, more in-depth studies, cell-based assays like Promega's NanoBRET™ are invaluable for confirming target engagement in a more physiologically relevant context.[7][8]
Visualizing the Kinase Selectivity Workflow
Caption: A typical workflow for determining the kinase selectivity profile of a novel compound.
Experimental Protocols for In-House Validation
While large-scale screening is often outsourced, in-house validation of primary hits is a crucial step. Below are detailed protocols for two common in vitro kinase assay formats.
Protocol 1: Radiometric In Vitro Kinase Assay (e.g., for a target like ROCK2)
This protocol is a generalized procedure and will require optimization for specific kinases.[11][12]
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
[γ-³³P]ATP or [γ-³²P]ATP
10% (v/v) Phosphoric Acid
P81 phosphocellulose paper
Scintillation counter and fluid
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, dissolved in DMSO
Procedure:
Prepare a reaction master mix containing kinase assay buffer, the specific kinase, and its substrate.
Serially dilute the test compound in DMSO, then add to the master mix to achieve the final desired concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (final ATP concentration should be at or near the Km for the specific kinase).
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Rinse the papers with acetone and allow them to air dry.
Quantify the incorporated radioactivity using a scintillation counter.
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Non-Radiometric ADP-Glo™ In Vitro Kinase Assay
This protocol is based on the principle of quantifying ADP produced during the kinase reaction.[10]
Materials:
Purified, active kinase
Kinase-specific substrate
Kinase Assay Buffer
ATP
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, dissolved in DMSO
White, opaque 384-well assay plates
Procedure:
Add kinase assay buffer, substrate, and the test compound at various concentrations to the wells of a 384-well plate.
Add the kinase to all wells except the no-enzyme control.
Initiate the reaction by adding ATP.
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Calculate the percent inhibition and determine the IC₅₀ value as described in the radiometric assay protocol.
Data Interpretation and Visualization
The output of a broad kinase panel screen is often a large dataset of percentage inhibition values. To facilitate interpretation, this data is commonly visualized as a dendrogram, which clusters kinases based on their phylogenetic relationships.
Caption: A hypothetical dendrogram illustrating the selectivity of a compound.
In this hypothetical example, 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a potent inhibitor of ROCK2 (95% inhibition, red) and shows significant activity against the closely related ROCK1 (78% inhibition, yellow).[13][14][15] It has weak activity against PKA (30% inhibition, green) and minimal activity against more distant kinases like SRC and CDK2 (blue). This profile suggests a relatively selective ROCK inhibitor, a class of molecules with therapeutic potential in cardiovascular diseases and oncology.[13][14][16][17]
The Rho/ROCK Signaling Pathway: A Potential Target
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA.[13] They play a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell adhesion, and migration.[13][17]
Caption: The canonical Rho/ROCK signaling pathway, a potential target for the test compound.
Conclusion
The comprehensive kinase selectivity profiling of 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a critical exercise in modern drug discovery. By leveraging a combination of broad panel screening and focused in-house validation assays, researchers can build a detailed understanding of a compound's activity across the kinome. This data-driven approach, which compares different technological platforms and validates findings through rigorous experimental protocols, is essential for identifying promising lead candidates with the desired efficacy and safety profiles. The insights gained from such a systematic evaluation will ultimately guide the optimization of this and other novel chemical entities into next-generation therapeutics.
References
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Carna Biosciences. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Methods in Molecular Biology. Retrieved from [Link]
Shibata, M., et al. (2017). Selective ROCK2 inhibition in focal cerebral ischemia. Annals of Clinical and Translational Neurology. Retrieved from [Link]
Feng, Y., et al. (2015). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Rho kinase inhibitor. Retrieved from [Link]
Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Retrieved from [Link]
Czibula, L., et al. (1988). Patent No. WO 1988/010253 A1. World Intellectual Property Organization.
Rahmayanti, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Retrieved from [Link]
Singh, J., et al. (2013). Patent No. WO 2013/185084 A1. World Intellectual Property Organization.
Asif, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]
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El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports. Retrieved from [Link]
Benchmarking 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid Efficacy In Vitro: A Comparative Guide to Calpain Inhibitors
Introduction & Mechanistic Overview Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play an essential role in cytoskeletal remodeling, signal transduction, and cellular homeostasis. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play an essential role in cytoskeletal remodeling, signal transduction, and cellular homeostasis. However, hyperactivation of calpain—often triggered by pathological intracellular calcium influx—is a primary driver of neurodegenerative diseases, ischemic injury, and muscle wasting. Unregulated calpain rapidly degrades critical structural proteins, such as junctophilin-1 and spectrin (1 [3]).
To combat this, researchers rely on potent inhibitors. This guide benchmarks 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS 147958-99-4), a non-peptidic sulfonamide derivative recognized for its targeted efficacy (2 [1]), against standard peptidic alternatives.
The Causality of Sulfonamide-Based Inhibition
Traditional peptidic inhibitors (like ALLN or Calpeptin) often suffer from rapid degradation by endogenous cellular peptidases and exhibit high cross-reactivity with other cysteine proteases like Cathepsin B and L (3 [4]). By transitioning to a small-molecule quinoline-sulfonamide scaffold, 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid effectively docks into the active site of the protease. The quinoline-sulfonyl moiety provides critical hydrogen bonding and steric occlusion, preventing substrate entry while offering superior metabolic stability.
Fig 1: Calcium-induced calpain activation pathway and targeted inhibition.
Comparative Efficacy Data
When designing an in vitro assay, selecting the right inhibitor requires balancing potency (
IC50
) with target specificity. The table below synthesizes the performance metrics of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid against widely used alternatives.
Data Interpretation: While peptidic inhibitors like Calpeptin offer lower
IC50
values in cell-free environments, their high cross-reactivity with lysosomal cathepsins confounds cell-based phenotypic readouts. 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid provides a cleaner mechanistic window for isolating calpain-specific pathways in complex cellular assays.
Experimental Protocols: Self-Validating Systems
To rigorously evaluate the efficacy of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid, we recommend a two-tiered validation approach. You must first establish baseline kinetics using a cell-free enzymatic assay, followed by a cell-based biomarker assay to confirm membrane permeability and intracellular target engagement.
Causality Insight: We utilize Suc-LLVY-AMC as a synthetic substrate because its cleavage by calpain releases free AMC (7-Amino-4-methylcoumarin), shifting its fluorescence emission. This provides a real-time, highly sensitive kinetic readout of enzyme velocity, allowing you to plot an exact dose-response curve for the inhibitor without cellular variables.
Fig 2: Step-by-step workflow for in vitro fluorogenic calpain activity assay.
Step-by-Step Methodology:
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, and 1 mM DTT.
Inhibitor Dilution: Prepare a serial dilution of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid in DMSO (concentration range: 0.01 µM to 50 µM). Ensure final DMSO concentration in the assay does not exceed 1%.
Pre-incubation: In a black 96-well microplate, combine 10 µL of the inhibitor dilutions with 50 µL of purified Calpain-1 or Calpain-2 (0.5 µ g/well ). Incubate at 37°C for 15 minutes to allow stable docking into the active site.
Reaction Initiation: Add 40 µL of an activation mix containing 5 mM
CaCl2
and 50 µM Suc-LLVY-AMC substrate to each well.
Kinetic Measurement: Immediately transfer the plate to a fluorometer. Record fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the fluorescence curve. Plot
V0
against inhibitor concentration to determine the
IC50
.
Causality Insight: Cell-free assays prove direct binding but do not account for cellular permeability. By treating live cells with the calcium ionophore A23187, we artificially flood the cytosol with
Ca2+
, hyperactivating endogenous calpain. We then measure the accumulation of Spectrin Breakdown Products (SBDPs) via Western blot. A reduction in the 145 kDa SBDP band confirms that the inhibitor successfully crossed the cell membrane and neutralized calpain in situ, demonstrating therapeutic potential in preventing structural protein degradation (4 [2]).
Step-by-Step Methodology:
Cell Culture & Pre-treatment: Seed SH-SY5Y neuroblastoma cells or L8 myoblasts in 6-well plates and grow to 80% confluency. Pre-treat the cells with 10 µM of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (or vehicle control) for 1 hour at 37°C.
Calcium Ionophore Challenge: Induce calpain hyperactivation by adding 5 µM A23187 and 2 mM
CaCl2
to the culture media. Incubate for exactly 45 minutes.
Lysis & Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors (excluding calpain inhibitors). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Western Blotting: Resolve 20 µg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-
α
-spectrin primary antibody.
Quantification: Calpain specifically cleaves intact 240 kDa
α
-spectrin into 150 kDa and 145 kDa breakdown products (SBDPs). Quantify the density of the 145 kDa band relative to a loading control (e.g., GAPDH). Effective intracellular inhibition is validated by the dose-dependent suppression of the 145 kDa band.
References
General Information - Selleck Chemicals (Compound 147958-99-4). Selleckchem.
Role of calpain in skeletal-muscle protein degradation. PubMed (NIH).
Calpain Mediated Proteolysis of Junctophilin-1 Produces an Aggregation Prone C-Terminal Fragment in Skeletal Muscle. PubMed (NIH).
Small-molecule Inhibitors of Peptidases - MEROPS. EMBL-EBI.
Reproducibility of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid assay results
High-Fidelity Calpain Inhibition: Reproducibility of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid vs. Peptidic Alternatives As drug development increasingly targets calcium-dependent cysteine proteases (calpains...
Author: BenchChem Technical Support Team. Date: March 2026
High-Fidelity Calpain Inhibition: Reproducibility of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid vs. Peptidic Alternatives
As drug development increasingly targets calcium-dependent cysteine proteases (calpains) for their roles in neurodegeneration, oncology, and apoptosis, the demand for highly reproducible biochemical assays has surged. Historically, researchers have relied on peptidic aldehydes like ALLN and Calpeptin. However, these traditional inhibitors introduce severe batch-to-batch variability and off-target noise[1].
This guide provides an objective, data-driven comparison between traditional peptidic inhibitors and 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS 147958-99-4), a structurally rigid, non-peptidic alternative[2]. By analyzing the chemical causality behind assay failures, we establish a framework for achieving superior reproducibility in both in vitro and cell-based workflows.
The Mechanistic Bottleneck in Calpain Assays
Calpains (primarily Calpain-1 and Calpain-2) are cytosolic proteases activated by intracellular calcium elevations. They execute targeted proteolysis of substrates like spectrin, leading to downstream signaling cascades.
The fundamental flaw in traditional calpain assays lies in the chemical nature of the inhibitors used to validate them. Peptidic inhibitors (ALLN, Calpeptin) rely on a reactive aldehyde warhead to form a reversible hemiacetal with the active-site cysteine (Cys115).
The Causality of Variability: Aldehydes are highly susceptible to oxidation in aqueous assay buffers, rapidly converting to inactive carboxylic acids. This degradation causes the effective concentration of the inhibitor to plummet during prolonged incubations, leading to artificially inflated IC50 values and high Coefficients of Variation (CV%).
Off-Target Noise: The peptidic backbone and electrophilic warhead of ALLN and Calpeptin broadly cross-react with other nucleophilic proteases, including lysosomal cathepsins and the threonine-dependent 20S proteasome[1]. In cell-based assays, this cross-reactivity confounds phenotypic readouts.
The Structural Solution: 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid belongs to a class of heterocyclically substituted amides/sulfonamides specifically engineered for calpain inhibition[3]. The sulfonamide linkage and piperidine ring provide extreme structural rigidity, while the absence of a reactive aldehyde renders the molecule chemically inert to oxidation in assay buffers. This ensures a stable, highly specific interaction with the calpain active site cleft.
Diagram: Calpain signaling pathway illustrating the specific inhibition by the sulfonamide derivative vs. off-target effects of peptidic agents.
Comparative Performance Data
To objectively evaluate assay performance, we compare the selectivity and reproducibility metrics of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid against industry standards. The data below synthesizes typical performance benchmarks observed in standardized biochemical screening.
Table 1: Selectivity Profiling (IC50, µM)
The non-peptidic structure prevents binding to the proteasome and cathepsins, ensuring that phenotypic readouts are strictly calpain-mediated.
To guarantee data integrity, the following methodologies integrate built-in self-validation checkpoints. These protocols utilize BODIPY-FL-casein or FRET-based substrates, which offer superior sensitivity for calpain kinetics[4].
Protocol A: In Vitro FRET-Based Calpain Cleavage Assay
Objective: Determine the IC50 of the inhibitor with high inter-plate reproducibility.
Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM DTT, 100 mM NaCl). Prepare a 10 mM stock of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid in anhydrous DMSO.
Enzyme Equilibration: Dilute human recombinant Calpain-1 to a final well concentration of 20 nM in Assay Buffer. Dispense 20 µL into a 384-well black, low-binding microplate.
Inhibitor Pre-Incubation: Add 10 µL of serially diluted inhibitor (0.001 µM to 10 µM final). Incubate at room temperature for 30 minutes. Causality note: This step allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme before substrate competition begins.
Substrate Addition: Initiate the reaction by adding 10 µL of BODIPY-FL-casein substrate (final concentration 5 µM) supplemented with 5 mM CaCl2 to trigger calpain activation.
Kinetic Read: Immediately measure fluorescence (Ex 490 nm / Em 520 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.
Self-Validation Checkpoints (Critical):
Calcium Dependency Control: Run parallel wells replacing CaCl2 with 5 mM EGTA. Logic: Calpain is strictly calcium-dependent. Any fluorescence signal in the EGTA wells indicates contamination by non-calcium-dependent proteases.
Jump-Dilution Reversibility Test: Pre-incubate calpain with 10x the IC50 of the inhibitor. Dilute the mixture 100-fold directly into the substrate solution. Logic: Rapid recovery of fluorescence confirms the inhibitor acts via reversible active-site binding, ruling out non-specific enzyme aggregation (Pan-Assay Interference).
Diagram: Step-by-step workflow for the self-validating FRET-based calpain inhibition assay.
Objective: Verify target engagement in living cells without off-target cytotoxicity.
Cell Culture & Treatment: Seed SH-SY5Y neuroblastoma cells at
1×105
cells/well. Pre-treat with 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (1 µM) for 1 hour.
Calpain Activation: Induce intracellular calcium influx using 2 µM Ionomycin for 30 minutes.
Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease inhibitors (excluding calpain inhibitors). Resolve proteins via SDS-PAGE and probe with an anti-αII-spectrin antibody.
Quantification: Calpain specifically cleaves intact spectrin (240 kDa) into a 145 kDa Spectrin Breakdown Product (SBDP145). Quantify the ratio of SBDP145 to intact spectrin via densitometry.
Validation: Because the sulfonamide inhibitor does not cross-react with caspases, it will not inhibit the formation of the 120 kDa spectrin fragment (SBDP120), which is exclusively caspase-3 mediated. This differential cleavage serves as an internal control for inhibitor specificity.
Conclusion
For laboratories requiring robust, reproducible data for calpain-mediated pathways, traditional peptidic aldehydes introduce unacceptable levels of chemical instability and off-target noise. Transitioning to structurally rigid, non-peptidic scaffolds like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid ensures stable assay kinetics, highly specific target engagement, and CV% metrics suitable for rigorous drug development pipelines.
References
General Inform
Heterocyclically substituted amides used as calpain inhibitors (EP520336A2).
Calpain as a therapeutic target in cancer.Taylor & Francis Online.
A BODIPY Fluorescent Microplate Assay for Measuring Activity of Calpains and Other Proteases.
Operational Guide: Safe Handling and Disposal of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a highly specialized intermediate utilized in advanced drug...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic Acid
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a highly specialized intermediate utilized in advanced drug discovery and medicinal chemistry. While its structural features—a robust sulfonamide linkage and a lipophilic quinoline core—make it highly valuable for target binding, these same properties render it a significant environmental persistence risk. Proper disposal is not merely a regulatory checkbox; it is a critical scientific obligation that requires an understanding of the molecule's physicochemical behavior.
Hazard Profile & Physicochemical Causality
Understanding why specific disposal protocols are required is the foundation of laboratory safety. The quinoline ring is highly recalcitrant to standard microbial degradation and poses long-term aquatic toxicity risks if discharged into waterways[1]. Furthermore, the compound's low aqueous solubility at neutral pH dictates that standard aqueous washing protocols will fail to decontaminate glassware, leading to cross-contamination and the unnecessary generation of large volumes of mixed hazardous waste[2].
Quantitative Hazard Data Summary
Hazard Category
GHS Classification
Hazard Statement
Operational & Disposal Implication
Acute Toxicity (Oral)
Category 3 / 4
H301/H302: Toxic/Harmful if swallowed
Mandates strict dust control and dedicated solid waste streams[1].
Skin/Eye Irritation
Category 2
H315/H319: Causes irritation
Requires organic solvent decontamination of all reusable PPE and glassware.
To prevent adverse reactions and ensure regulatory compliance, waste must be segregated at the point of generation. Mixing quinoline-derivative waste with strong oxidizers or acids can cause exothermic degradation of the piperidine ring.
Workflow for the segregation, containment, and destruction of quinoline-derivative waste.
Step-by-Step Disposal Methodology
Step 1: Liquid Waste Handling
Collect all mother liquors, HPLC effluents, and solvent rinsates in a compatible, high-density polyethylene (HDPE) container. Never pour these solutions down the drain under any circumstances, as this violates EPA regulations and damages aquatic ecosystems[3].
Step 2: Solid Waste Handling
Place contaminated weigh boats, filter papers, and residual powders into sealable hazardous waste bags. Avoid generating dust during transfer, as the compound presents an inhalation and mucosal irritation hazard[1].
Step 3: Glassware Decontamination
Because the compound is lipophilic, rinse all contaminated glassware with a polar organic solvent such as acetone or ethanol[1]. Collect this rinsate directly into the designated liquid hazardous waste container.
Step 4: Regulatory Labeling & Secondary Containment
Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), all primary waste containers must be kept in secondary containment. Containers must be explicitly labeled with the words "Hazardous Waste" and include a symbolic hazard warning (e.g., GHS toxic or environmental hazard pictograms)[4].
Step 5: Final Destruction
Transfer the segregated waste to an EPA-licensed waste broker. The ultimate disposal method must be high-temperature incineration (>1000°C). This extreme heat is required to ensure complete thermal cleavage of the highly stable sulfonamide bond and total oxidation of the quinoline ring into harmless byproducts (CO₂, H₂O, NOₓ, SOₓ)[1].
When a chemical spill occurs, visual inspection is scientifically insufficient for confirming decontamination. Laboratories must employ a self-validating feedback loop to guarantee environmental safety.
Logical decision tree for managing and validating chemical spills of quinoline derivatives.
Self-Validating UV-Vis Swab Protocol
To scientifically prove a spill area is decontaminated, utilize the strong chromophoric properties of the quinoline ring:
Contain & Clean: Absorb liquid spills with sand/vermiculite or damp-sweep solid powders to prevent aerosolization. Wash the surface with acetone or ethanol[1].
Swab: Swab the decontaminated surface using a sterile applicator moistened with HPLC-grade methanol.
Extract: Extract the swab tip in 1.0 mL of methanol for 60 seconds in a microcentrifuge tube.
Measure: Read the absorbance of the extract at ~230 nm and 280 nm using a UV-Vis spectrophotometer (blanked against pure methanol).
Validate (Causality): An absorbance reading of < 0.01 AU scientifically validates the absence of residual 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid. If the reading exceeds 0.01 AU, the solvent wash step must be repeated until the system validates itself as clean.
Regulatory Record-Keeping
Maintaining accurate, easily retrievable records of waste generation is a federal requirement essential for reducing liability and facilitating inspections[2]. Depending on your facility's total chemical output, you will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)[2]. Facilities classified as SQGs must actively re-notify the EPA of their status every four years using EPA Form 8700-12[4].
References[1] BenchChem. "Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide." Available at:https://benchchem.com[2] Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at: https://epa.gov[4] Medical Laboratory Management (MedLabMag). "Laboratory Waste Management: The New Regulations." Available at:https://medlabmag.com[3] MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." Available at: https://mlienvironmental.com
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety and Handling Guide for 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid
Executive Summary
Handling specialized pharmaceutical intermediates like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid (CAS: 147958-99-4) requires rigorous and uncompromising safety protocols. Because complete toxicological profiles for novel research-stage chemicals are often unavailable, laboratory personnel must adopt a "presumed highly hazardous" approach[1]. This guide provides a self-validating operational workflow, detailing the necessary Personal Protective Equipment (PPE) and handling procedures required to mitigate exposure risks safely and effectively[2].
Chemical Profile & Hazard Causality
1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid is a solid organic compound utilized primarily as a building block in drug discovery. To protect yourself, you must understand the mechanisms of potential exposure:
Inhalation Risk (Aerosolization): As a dry powder, the primary acute risk is the aerosolization of micro-particulates during weighing and transfer[3]. Inhalation can lead to severe respiratory tract irritation.
Dermal Penetration (Solvent Carrier Effect): The compound features a lipophilic quinoline ring and a sulfonamide linkage. When dissolved in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays, the solvent acts as a Trojan horse—carrying the solute directly through the stratum corneum and into the bloodstream.
Regulatory Grounding: Under the[4] and the guidelines outlined in[5], any chemical with unknown systemic toxicity must be handled using engineering controls (fume hoods) and appropriate PPE as the primary lines of defense[6].
Mandatory PPE Matrix
To ensure a self-validating safety system, PPE must be actively inspected before every use[7]. Below is the required PPE matrix for handling this compound[8].
Protects against powder aerosols and solvent splashes. Standard safety glasses lack orbital seals and are insufficient for powder handling[10].
Check: Ensure the orbital seal is flush against the face with no gaps. Verify anti-fog coating is functional.
Hand Protection
Disposable Nitrile Gloves (Minimum 4 mil thickness)[3].
Nitrile provides excellent resistance to the dry powder and incidental contact with standard laboratory solvents.
Check: Inflate the glove slightly and apply pressure to check for micro-tears before donning.
Body Protection
Flame-resistant (FR) or standard cotton laboratory coat; closed-toe shoes[10].
Prevents dry powder from settling on street clothes, which could lead to chronic exposure outside the lab[7].
Check: Ensure coat is fully buttoned to the collar and cuffs are tucked under the gloves.
Respiratory
N95/P100 Respirator (if handled outside a hood)[6].
Filters out fine airborne particulates. Note: Handling this compound outside a fume hood is strictly discouraged.
Check: Perform a positive and negative pressure seal check before beginning work.
Operational Workflow: Step-by-Step Methodology
Do not merely execute steps; understand the mechanistic purpose behind each action to ensure absolute safety[11].
Phase 1: Pre-Operational Validation
Engineering Control Verification: Before retrieving the chemical, activate the chemical fume hood.
Validation Checkpoint: Check the digital monitor or use a Kimwipe to visually confirm inward airflow. The face velocity must read between 80 and 120 feet per minute (fpm)[2].
Workspace Preparation: Clear the hood of unnecessary clutter to prevent turbulent airflow, which can inadvertently blow the powder out of the hood and into the laboratory environment[12].
Phase 2: Donning & Handling
Don PPE: Put on the lab coat, safety goggles, and double-glove with nitrile gloves[10]. Double-gloving provides a sacrificial outer layer that can be quickly discarded if contaminated.
Static Mitigation: Use an anti-static weighing boat and an anti-static gun (Zerostat) on the spatula.
Causality: Dry organic powders like 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid hold static charges, causing them to "jump" and aerosolize when manipulated.
Transfer: Open the chemical container at least 6 inches behind the plane of the fume hood sash to ensure complete vapor and particulate capture[3].
Phase 3: Solubilization & Transfer
Solvent Addition: If preparing a stock solution (e.g., in DMSO), add the solvent slowly down the side of the vial to prevent displacing dry powder into the air.
Immediate Capping: Seal the vial immediately after solvent addition.
Validation Checkpoint: Invert the sealed vial once to ensure the threading is secure and no micro-leaks are present before vortexing.
Phase 4: Doffing & Decontamination
Surface Decontamination: Wipe down the analytical balance, spatulas, and hood surface with a Kimwipe dampened with 70% Isopropanol or Ethanol, followed by a soap and water wipe[1].
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the lab coat and goggles, then wash hands thoroughly with soap and water[3].
Spill Response & Disposal Plan
Small Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the compound. Instead, cover the spill with a damp absorbent pad to suppress dust[1]. Carefully scoop the pad and the powder into a compatible hazardous waste container.
Solvent Spill (e.g., DMSO solution): Absorb with activated charcoal or a universal spill kit absorbent[13].
Disposal: Classify the waste as "Solid/Liquid Organic Hazardous Waste." Do not flush down the sink. Label the waste container with the full chemical name (1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid) and CAS number (147958-99-4)[14].
Workflow Visualization
Operational workflow for handling 1-(Quinolin-8-ylsulfonyl)piperidine-4-carboxylic acid.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.[Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.[Link]